molecular formula C19H15BrN6O B1526718 2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one CAS No. 1100598-42-2

2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Cat. No. B1526718
M. Wt: 423.3 g/mol
InChI Key: LZVZJLWUZSMTIA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using various spectroscopic methods.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to obtain the target molecule. The yield, purity, and stereochemistry of the product are important factors to consider.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity, selectivity, and mechanism of the reactions are analyzed.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


Scientific Research Applications

Synthesis and Chemical Reactions

  • A study outlined the synthesis of substituted pyridine derivatives, demonstrating the versatility of pyridine-based compounds in producing a range of derivatives with potential analgesic and antiparkinsonian activities. This research might be of interest due to the structural similarity with the compound , highlighting the relevance of pyridine derivatives in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).

Biological Activities

  • Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic potential of pyrazolopyrimidines in targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
  • Another study focused on the synthesis and biological evaluation of pyrimidine, thiazolopyrimidine, pyrimidotriazine, and triazolopyrimidine derivatives, assessing their biological activities. This research could offer insights into the design and synthesis of novel compounds with enhanced biological efficacy (Attaby & Eldin, 1999).

Antioxidant Properties

  • Research into novel pyrimidine-containing heterocycles evaluated their antioxidant properties, demonstrating the potential health benefits and protective effects of such compounds. This study may provide a foundational basis for exploring the antioxidant capacity of related chemical structures (Salem & Errayes, 2016).

Safety And Hazards

The compound’s toxicity, flammability, environmental impact, and other safety-related properties would be assessed.


Future Directions

This involves predicting or proposing future studies that could be conducted based on the known properties and uses of the compound.


properties

IUPAC Name

2-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-(1-methylpyrazol-4-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O/c1-25-12-15(8-23-25)17-5-6-18(27)26(24-17)11-13-3-2-4-14(7-13)19-21-9-16(20)10-22-19/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVZJLWUZSMTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732022
Record name 2-{[3-(5-Bromopyrimidin-2-yl)phenyl]methyl}-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

CAS RN

1100598-42-2
Record name 2-{[3-(5-Bromopyrimidin-2-yl)phenyl]methyl}-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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